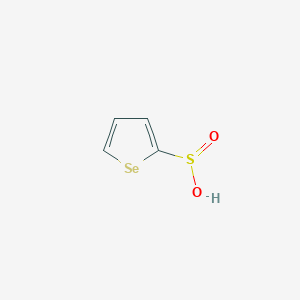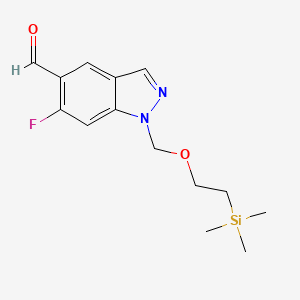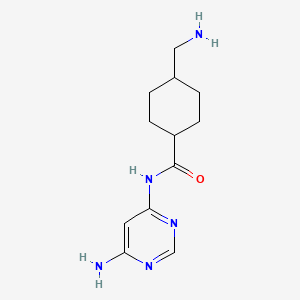
4-(Aminomethyl)-N-(6-aminopyrimidin-4-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-N-(6-aminopyrimidin-4-yl)cyclohexanecarboxamide is a complex organic compound that features both an aminomethyl group and an aminopyrimidinyl group attached to a cyclohexanecarboxamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(6-aminopyrimidin-4-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexanecarboxamide backbone: This can be achieved through the reaction of cyclohexanecarboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the aminomethyl group: This step often involves the use of formaldehyde and a primary amine in a Mannich reaction.
Attachment of the aminopyrimidinyl group: This can be done through nucleophilic substitution reactions where the aminopyrimidine is introduced to the cyclohexanecarboxamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-N-(6-aminopyrimidin-4-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(Aminomethyl)-N-(6-aminopyrimidin-4-yl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-N-(6-aminopyrimidin-4-yl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The aminopyrimidinyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways such as signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Aminomethyl)-N-(6-aminopyridin-4-yl)cyclohexanecarboxamide
- 4-(Aminomethyl)-N-(6-aminopyrimidin-2-yl)cyclohexanecarboxamide
Uniqueness
4-(Aminomethyl)-N-(6-aminopyrimidin-4-yl)cyclohexanecarboxamide is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H19N5O |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
4-(aminomethyl)-N-(6-aminopyrimidin-4-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H19N5O/c13-6-8-1-3-9(4-2-8)12(18)17-11-5-10(14)15-7-16-11/h5,7-9H,1-4,6,13H2,(H3,14,15,16,17,18) |
Clé InChI |
YNFBIOUXLIDELD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN)C(=O)NC2=NC=NC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



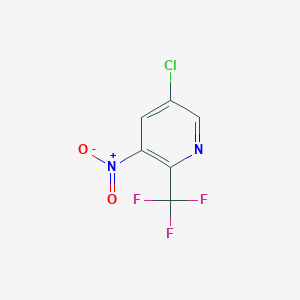
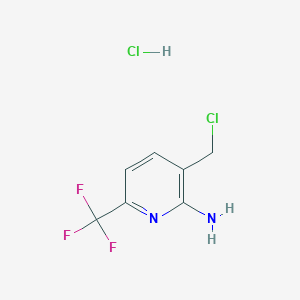
![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol](/img/structure/B13114388.png)
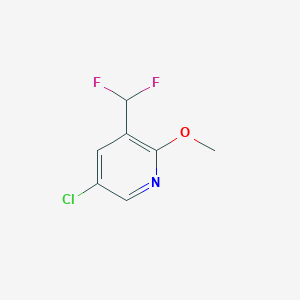
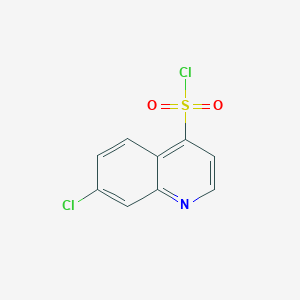
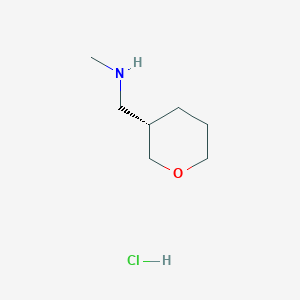
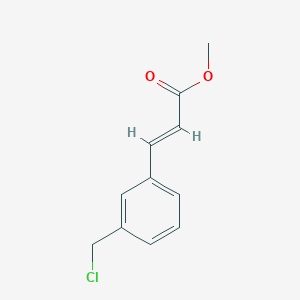
![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)
